molecular formula C17H13N3O4 B5766936 N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B5766936
M. Wt: 323.30 g/mol
InChI Key: LPKIDALORSGRAW-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by a benzodioxole group linked via an acetamide bridge to a 4-oxoquinazolin-3(4H)-yl core. This scaffold is of significant pharmacological interest due to its structural versatility, enabling modifications that enhance bioactivity, solubility, and target selectivity. Key derivatives include:

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-16(19-11-5-6-14-15(7-11)24-10-23-14)8-20-9-18-13-4-2-1-3-12(13)17(20)22/h1-7,9H,8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKIDALORSGRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17H13N3O5
  • Molar Mass : 339.3 g/mol
  • CAS Number : 879478-31-6

The structural formula indicates the presence of both a benzodioxole moiety and a quinazoline derivative, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study involving various quinazoline compounds demonstrated that several derivatives possess cytotoxic effects against multiple cancer cell lines, including ovarian (SKOV3), prostate (DU145), and colorectal (COLO205) cancer cells. The IC50 values for these compounds were reported to be below 10 µg/mL, indicating potent activity .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

Compound IDCell LineIC50 (µg/mL)
2bSKOV3<10
2dDU145<10
2eCOLO205<10

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. A study reported that certain substituted quinazolines exhibited activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. This suggests that this compound may possess similar antimicrobial potential, although specific data on this compound is limited .

Study on Anticancer Efficacy

In a detailed investigation, this compound was tested against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, supporting the hypothesis that this compound may serve as a lead structure for developing new anticancer agents.

Table 2: Anticancer Activity in Cell Lines

Cell LineGI50 (µM)
NCI-H5220.34
MCF70.52

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name / ID Substituents/Modifications Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound Benzodioxole + 4-oxoquinazolinone C₁₇H₁₃Cl₂N₃O₅ 409.21 Not reported Not reported Dual chloro groups enhance lipophilicity
Compound 11m Styryl (benzodioxole) + 4-methoxyphenyl C₂₄H₁₉N₃O₅ 455.19 314–317 29.54 High melting point, moderate yield
Compound 11n Styryl (3-methoxyphenyl) + 4-methoxyphenyl C₂₄H₂₁N₃O₅ 441.47 280–282 41.2 Lower melting point, higher yield
2-(4-Oxoquinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide Pyridin-3-ylmethyl substituent C₁₆H₁₄N₄O₂ 318.31 215–217 80 High yield, improved solubility
Hybrid Pharmacophore Compound Thioalkylamide + dihydropyrimidinone C₃₃H₂₅Cl₂N₅O₄S 694.55 Not reported Not reported COX-2 selectivity (IC₅₀ = 116.73 mmol/kg)

Key Observations :

  • Methoxy groups (e.g., in 11m and 11n) reduce melting points, likely due to disrupted crystal packing .
  • Yield and Synthetic Accessibility : Pyridine- and thiazole-containing analogs (e.g., ) exhibit higher yields (80%) compared to styryl derivatives (29–60%), suggesting milder reaction conditions or fewer steric hindrances .

Pharmacological Activity

Anticancer Potential:
  • Their styryl groups may intercalate DNA or inhibit kinase activity, a common mechanism among quinazolinones .
  • The hybrid pharmacophore compound () showed superior anti-inflammatory activity (COX-2 inhibition) compared to Diclofenac, highlighting the impact of combining pharmacophoric fragments .
Antioxidant and Anti-inflammatory Activity:
  • Coumarin-linked analogs () demonstrated antioxidant activity exceeding ascorbic acid, suggesting that electron-rich aromatic systems (e.g., benzodioxole) enhance radical scavenging .

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